Alfuzosine

Vue d'ensemble

Description

L’alfuzosine est un médicament appartenant à la classe des antagonistes des récepteurs alpha-1 adrénergiques. Il est principalement utilisé pour traiter l’hyperplasie bénigne de la prostate, une affection caractérisée par une hypertrophie de la prostate qui peut entraîner des difficultés urinaires. En relaxant les muscles de la prostate et du col de la vessie, l’this compound contribue à améliorer le débit urinaire et à réduire les symptômes associés à l’hyperplasie bénigne de la prostate .

Mécanisme D'action

L’alfuzosine agit en inhibant sélectivement les récepteurs alpha-1 adrénergiques dans le bas appareil urinaire. Ces récepteurs sont abondants dans la prostate, la capsule prostatique, l’urètre prostatique et le col de la vessie. En bloquant ces récepteurs, l’this compound provoque la relaxation des muscles lisses dans ces zones, ce qui se traduit par une amélioration du débit urinaire et une réduction des symptômes de l’hyperplasie bénigne de la prostate. De plus, l’this compound réduit l’effet vasoconstricteur des catécholamines, conduisant à une vasodilatation périphérique .

Applications De Recherche Scientifique

Alfuzosin has several scientific research applications, particularly in the fields of medicine and pharmacology. It is widely used in the treatment of benign prostatic hyperplasia and lower urinary tract symptoms. Research has shown that alfuzosin is effective in improving urine flow and reducing symptoms associated with benign prostatic hyperplasia. Additionally, it has been studied for its potential use in the expulsive therapy of ureteral stones, where it has shown promising results in increasing stone-free rates and reducing stone expulsion time .

Analyse Biochimique

Biochemical Properties

Alfuzosin plays a significant role in biochemical reactions by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition leads to the relaxation of smooth muscles in the bladder neck and prostate. Alfuzosin interacts with various biomolecules, including alpha-1 adrenergic receptors, which are G protein-coupled receptors. The binding of alfuzosin to these receptors inhibits the action of catecholamines like epinephrine and norepinephrine, leading to muscle relaxation and improved urine flow .

Cellular Effects

Alfuzosin affects various types of cells, particularly smooth muscle cells in the prostate and bladder neck. By relaxing these muscles, alfuzosin improves urinary flow and reduces symptoms of BPH. It influences cell signaling pathways by blocking alpha-1 adrenergic receptors, which are involved in the contraction of smooth muscles. This blockade results in decreased intracellular calcium levels, leading to muscle relaxation. Alfuzosin also affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction .

Molecular Mechanism

The mechanism of action of alfuzosin involves its binding to alpha-1 adrenergic receptors, which are G protein-coupled receptors. Upon binding, alfuzosin inhibits the action of catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder neck. This inhibition reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation and improved urine flow. Alfuzosin also affects enzyme activity by inhibiting the action of enzymes involved in smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alfuzosin have been observed to change over time. Alfuzosin is stable under normal laboratory conditions and does not degrade rapidly. Long-term studies have shown that alfuzosin maintains its efficacy in improving urinary flow and reducing symptoms of BPH over extended periods. Prolonged use of alfuzosin may lead to adaptive changes in cellular function, such as receptor desensitization, which could reduce its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of alfuzosin vary with different dosages. At low doses, alfuzosin effectively relaxes smooth muscles and improves urinary flow without causing significant adverse effects. At higher doses, alfuzosin may cause toxic effects, such as hypotension and dizziness, due to its vasodilatory action. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects without causing adverse reactions .

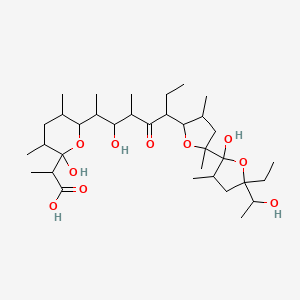

Metabolic Pathways

Alfuzosin is metabolized primarily in the liver through three metabolic pathways: oxidation, O-demethylation, and N-dealkylation. The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4. Metabolites of alfuzosin are not pharmacologically active, and the drug is excreted mainly through the urine. Alfuzosin’s metabolism does not significantly affect metabolic flux or metabolite levels in the body .

Transport and Distribution

Alfuzosin is transported and distributed within cells and tissues through passive diffusion. It exhibits a selective concentration in the prostate compared to plasma, which enhances its therapeutic effects in treating BPH. Alfuzosin interacts with transporters and binding proteins that facilitate its distribution to target tissues. Its localization in the prostate and bladder neck is crucial for its efficacy in improving urinary flow .

Subcellular Localization

Alfuzosin is primarily localized in the smooth muscle cells of the prostate and bladder neck. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles. The subcellular localization of alfuzosin is essential for its activity in relaxing smooth muscles and improving urinary flow. Its presence in the target tissues ensures its effectiveness in treating BPH .

Méthodes De Préparation

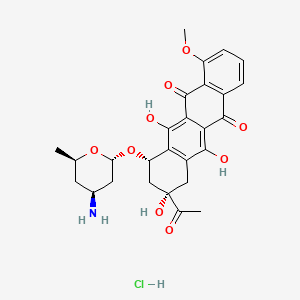

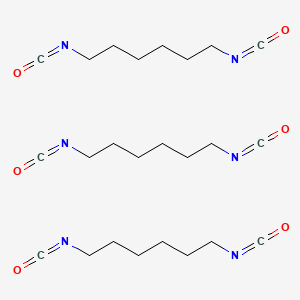

Voies de synthèse et conditions réactionnelles

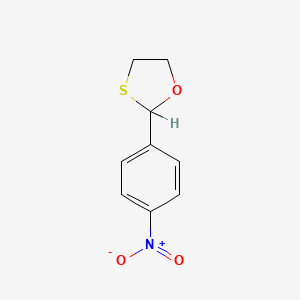

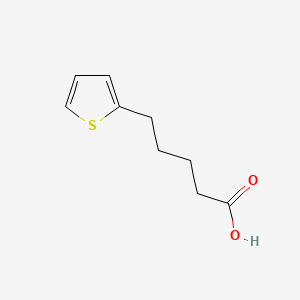

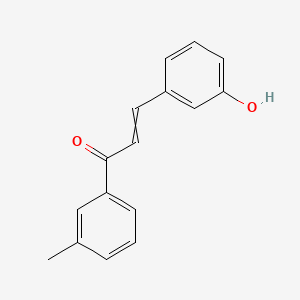

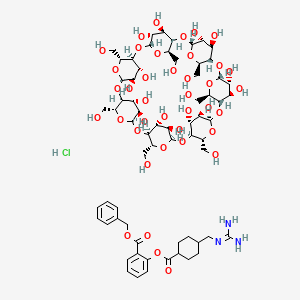

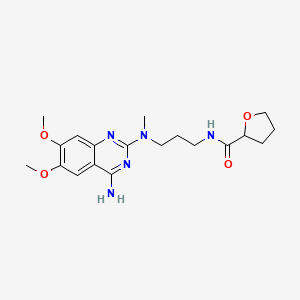

La synthèse de l’alfuzosine implique plusieurs étapes. Une méthode courante commence par la nitration du vératraldéhyde pour produire du 6-nitrovératraldéhyde. Ce composé est ensuite oxydé pour former l’acide correspondant, qui est ensuite halogéné à l’aide de chlorure de thionyle. Le produit résultant subit une formation d’amide avec l’ammoniac pour donner du 4,5-diméthoxy-2-nitrobenzamide. Le groupe nitro est ensuite réduit pour former du 2-amino-4,5-diméthoxybenzamide, qui réagit avec l’urée pour produire de la 6,7-diméthoxyquinazoline-2,4-dione. Finalement, ce composé est converti en this compound par une série de réactions impliquant la N-méthyl propane-1,3-diamine et l’acide tétrahydro-2-furoïque .

Méthodes de production industrielle

Dans les milieux industriels, le chlorhydrate d’this compound est souvent préparé en faisant réagir la N-méthyl-N’-tétrahydrofuranyl propylènediamine avec du triméthyl cyano silane en présence d’un oxydant pour obtenir un intermédiaire. Cet intermédiaire est ensuite traité pour obtenir du chlorhydrate d’this compound .

Analyse Des Réactions Chimiques

Types de réactions

L’alfuzosine subit diverses réactions chimiques, notamment :

Oxydation : Les étapes initiales de sa synthèse impliquent l’oxydation du vératraldéhyde en l’acide correspondant.

Réduction : Le groupe nitro dans le 4,5-diméthoxy-2-nitrobenzamide est réduit pour former du 2-amino-4,5-diméthoxybenzamide.

Substitution : L’halogénation de l’acide avec du chlorure de thionyle et la formation d’amide subséquente avec de l’ammoniac sont des réactions de substitution clés dans sa synthèse.

Réactifs et conditions courants

Agents oxydants : Utilisés dans l’oxydation du vératraldéhyde.

Agents réducteurs : Utilisés dans la réduction du groupe nitro.

Chlorure de thionyle : Utilisé pour l’halogénation.

Ammoniac : Utilisé dans la formation d’amide.

Principaux produits formés

Les principaux produits formés lors de la synthèse de l’this compound comprennent le 6-nitrovératraldéhyde, le 4,5-diméthoxy-2-nitrobenzamide, le 2-amino-4,5-diméthoxybenzamide et la 6,7-diméthoxyquinazoline-2,4-dione .

Applications de la recherche scientifique

L’this compound a plusieurs applications en recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est largement utilisé dans le traitement de l’hyperplasie bénigne de la prostate et des symptômes du bas appareil urinaire. La recherche a montré que l’this compound est efficace pour améliorer le débit urinaire et réduire les symptômes associés à l’hyperplasie bénigne de la prostate. De plus, il a été étudié pour son utilisation potentielle dans le traitement expulsif des calculs urétéraux, où il a montré des résultats prometteurs en augmentant les taux de libération de calculs et en réduisant le temps d’expulsion des calculs .

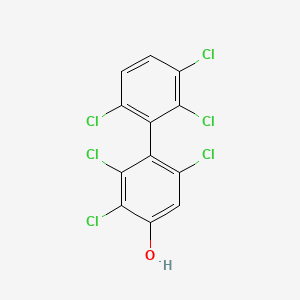

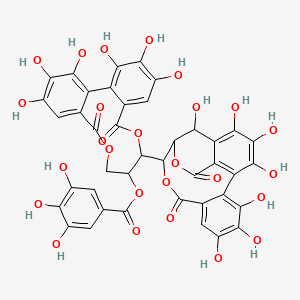

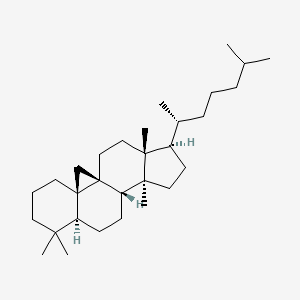

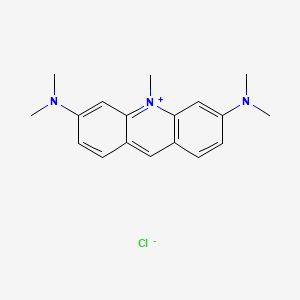

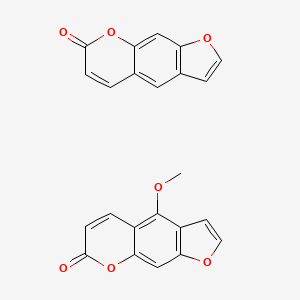

Comparaison Avec Des Composés Similaires

L’alfuzosine est souvent comparée à d’autres antagonistes des récepteurs alpha-1 adrénergiques utilisés dans le traitement de l’hyperplasie bénigne de la prostate, tels que la tamsulosine, la doxazosine et la térazosine. Bien que tous ces composés agissent en relaxant les muscles lisses de la prostate et du col de la vessie, l’this compound est unique en raison de sa forte urosélectivité et de sa faible incidence d’effets secondaires sexuels par rapport aux composés alpha-bloquants plus anciens. D’autres composés similaires comprennent la finastéride et la dutastéride, qui sont des inhibiteurs de la 5-alpha-réductase utilisés pour traiter l’hyperplasie bénigne de la prostate en réduisant la taille de la prostate .

Propriétés

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJYKCGWZFFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81403-68-1 (hydrochloride) | |

| Record name | Alfuzosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048549 | |

| Record name | Alfuzosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.56X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH). | |

| Record name | Alfuzosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

81403-80-7 | |

| Record name | Alfuzosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81403-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfuzosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfuzosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 81403-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alfuzosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFUZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.